

Spectroscopic Analysis of 2-Amino-5-iodonicotinonitrile Derivatives: A Comparative Guide

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Compound of Interest

Compound Name: *2-Amino-5-iodonicotinonitrile*

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This guide provides a comprehensive comparison of spectroscopic techniques for the analysis of **2-Amino-5-iodonicotinonitrile** and its derivatives. Aimed at researchers, scientists, and drug development professionals, this document outlines detailed experimental protocols and presents comparative data from nuclear magnetic resonance (NMR), infrared (IR) and ultraviolet-visible (UV-Vis) spectroscopy, and mass spectrometry (MS). While experimental data for **2-Amino-5-iodonicotinonitrile** is not widely available, this guide leverages data from closely related halogenated and substituted nicotinonitrile analogs to predict its spectral characteristics.

Predicted Spectroscopic Data for 2-Amino-5-iodonicotinonitrile

Based on the analysis of structurally similar compounds, the following table summarizes the predicted key spectroscopic features for **2-Amino-5-iodonicotinonitrile**.

Spectroscopic Technique	Predicted Data for 2-Amino-5-iodonicotinonitrile
¹ H NMR	Aromatic protons expected in the range of 7.0-8.5 ppm. Broad singlet for the -NH ₂ protons.
¹³ C NMR	Aromatic carbons in the range of 100-160 ppm. Carbon of the cyano group (-CN) expected around 115-120 ppm. Carbon attached to iodine will show a characteristic shift.
FTIR	N-H stretching of the primary amine around 3300-3500 cm ⁻¹ . C≡N stretching of the nitrile group around 2220-2260 cm ⁻¹ . Aromatic C-H and C=C stretching vibrations.
UV-Vis	Absorption maxima are expected in the UV region, likely between 250-350 nm, characteristic of substituted pyridine rings.
Mass Spectrometry (EI)	Molecular ion peak (M ⁺) at m/z corresponding to the molecular weight of C ₆ H ₄ IN ₃ . Fragmentation pattern showing the loss of iodine and other characteristic fragments.

Comparative Spectroscopic Data of Related Derivatives

To aid in the analysis and interpretation of spectra for novel **2-Amino-5-iodonicotinonitrile** derivatives, the following tables present experimental data for analogous compounds.

Table 2.1: ¹H NMR and ¹³C NMR Data for 2-Amino-5-halopyridine Derivatives

Compound	Solvent	^1H NMR (ppm)	^{13}C NMR (ppm)
2-Amino-5-chloropyridine	DMSO-d ₆	7.98 (d, 1H), 7.55 (dd, 1H), 6.59 (d, 1H), 6.38 (s, 2H, NH ₂)	158.3, 147.9, 137.9, 117.4, 108.9
2-Amino-5-bromopyridine	CDCl ₃	8.08 (d, 1H), 7.55 (dd, 1H), 6.42 (d, 1H), 4.45 (s, 2H, NH ₂)	158.4, 150.5, 140.9, 109.4, 106.8
2-Amino-5-nitropyridine	DMSO-d ₆	8.94 (d, 1H), 8.24 (dd, 1H), 6.69 (d, 1H), 8.01 (s, 2H, NH ₂)	162.2, 148.1, 132.9, 127.8, 108.2

Data compiled from various spectroscopic databases and literature sources.

Table 2.2: FTIR and UV-Vis Data for 2-Amino-5-substituted Pyridine Derivatives

Compound	FTIR (cm ⁻¹)	UV-Vis (λ_{max} , nm)
2-Amino-5-chloropyridine[1]	3425, 3315 (N-H str), 1630 (N-H bend), 1595 (C=C str)	348[2]
2-Amino-5-nitropyridine[3]	3480, 3360 (N-H str), 1640 (N-H bend), 1580 (C=C str), 1520, 1340 (NO ₂ str)	237, 365
2-Amino-5-fluorobenzonitrile	3450, 3350 (N-H str), 2225 (C≡N str), 1620 (N-H bend)	Not specified

Data compiled from various spectroscopic databases and literature sources.[1][2][3][4]

Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Procedure:

- Sample Preparation: Dissolve 5-20 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl_3 , DMSO-d_6).[\[5\]](#) Ensure the sample is fully dissolved.
- Transfer: Carefully transfer the solution into a clean 5 mm NMR tube.[\[5\]](#)
- Acquisition:
 - Insert the NMR tube into the spectrometer.
 - Lock and shim the instrument to ensure a homogeneous magnetic field.
 - Acquire ^1H NMR and ^{13}C NMR spectra. For ^{13}C NMR, a larger number of scans may be required to achieve a good signal-to-noise ratio.[\[6\]](#)
- Processing: Process the acquired data by applying Fourier transformation, phase correction, and baseline correction.
- Analysis: Integrate the peaks in the ^1H NMR spectrum to determine the relative number of protons. Analyze the chemical shifts and coupling constants to elucidate the molecular structure.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Procedure for Solid Samples (Thin Film Method):[\[7\]](#)

- Sample Preparation: Dissolve a small amount of the solid sample in a volatile solvent (e.g., acetone or methylene chloride).[\[7\]](#)
- Film Formation: Place a drop of the solution onto a salt plate (e.g., KBr or NaCl) and allow the solvent to evaporate, leaving a thin film of the compound.[\[7\]](#)
- Background Spectrum: Run a background spectrum of the clean, empty sample holder.

- Sample Spectrum: Place the salt plate with the sample film in the FTIR spectrometer and acquire the spectrum.
- Analysis: Identify the characteristic absorption bands corresponding to different functional groups (e.g., N-H, C≡N, C=C).[8]

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To study the electronic transitions within the molecule, particularly of conjugated systems.

Procedure:[9]

- Sample Preparation: Prepare a dilute solution of the sample in a suitable UV-transparent solvent (e.g., ethanol, hexane, or water).[10] The concentration should be adjusted to obtain an absorbance reading between 0.1 and 1.0.
- Blank Measurement: Fill a quartz cuvette with the pure solvent and record a baseline spectrum.[9]
- Sample Measurement: Rinse and fill the cuvette with the sample solution and record the UV-Vis spectrum over the desired wavelength range (typically 200-800 nm).[10]
- Analysis: Identify the wavelength of maximum absorbance (λ_{max}) and the corresponding molar absorptivity.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

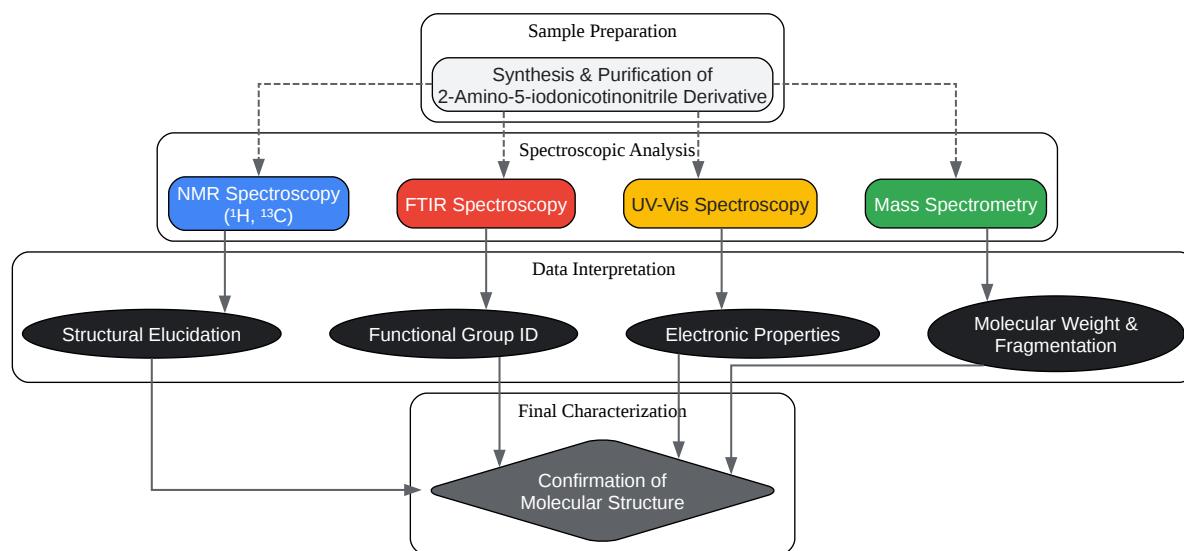
Procedure (Electron Ionization - EI):[11]

- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, where it is vaporized.[12]
- Ionization: The gaseous molecules are bombarded with a high-energy electron beam, causing the ejection of an electron to form a molecular ion (M^+).[12]

- Fragmentation: The molecular ion, being unstable, often fragments into smaller, charged species.[11]
- Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.[12]
- Detection: A detector records the abundance of each ion at a specific m/z value.
- Analysis: The resulting mass spectrum shows the relative abundance of different fragments. The peak with the highest m/z value often corresponds to the molecular ion, providing the molecular weight of the compound. For halogen-containing compounds, the isotopic distribution can provide further structural information.

Analytical Workflow and Data Integration

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of **2-Amino-5-iodonicotinonitrile** derivatives.



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Caption: Workflow for the spectroscopic characterization of novel compounds.

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